N-(2-chlorophenyl)-4-oxo-4-(2-propanoylhydrazinyl)butanamide
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Overview
Description
N-(2-chlorophenyl)-4-oxo-4-(2-propanoylhydrazinyl)butanamide is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a chlorophenyl group, a butanamide backbone, and a propanoylhydrazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-oxo-4-(2-propanoylhydrazinyl)butanamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-oxo-4-(2-propanoylhydrazinyl)butanoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-oxo-4-(2-propanoylhydrazinyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-(2-chlorophenyl)-4-oxo-4-(2-propanoylhydrazinyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-oxo-4-(2-propanoylhydrazinyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(2-{[5-(2-Chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoyl)phenyl]ethyl}acetamide
- N-{3-[({[2-(2,4-dichlorophenoxy)propanoyl]amino}carbonothioyl)amino]phenyl}butanamide
Uniqueness
N-(2-chlorophenyl)-4-oxo-4-(2-propanoylhydrazinyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H16ClN3O3 |
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Molecular Weight |
297.74 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-4-oxo-4-(2-propanoylhydrazinyl)butanamide |
InChI |
InChI=1S/C13H16ClN3O3/c1-2-11(18)16-17-13(20)8-7-12(19)15-10-6-4-3-5-9(10)14/h3-6H,2,7-8H2,1H3,(H,15,19)(H,16,18)(H,17,20) |
InChI Key |
NHURFPUQOLPMEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NNC(=O)CCC(=O)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
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